4-(Chloromethyl)-4-methylhex-1-ene
CAS No.:
Cat. No.: VC17658285
Molecular Formula: C8H15Cl
Molecular Weight: 146.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15Cl |
|---|---|
| Molecular Weight | 146.66 g/mol |
| IUPAC Name | 4-(chloromethyl)-4-methylhex-1-ene |
| Standard InChI | InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3 |
| Standard InChI Key | ZAELAPGBNLYBPP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(CC=C)CCl |
Introduction
1. Introduction to 4-(Chloromethyl)-4-methylhex-1-ene
4-(Chloromethyl)-4-methylhex-1-ene is an organic compound classified as a halogenated alkene. It features a chloromethyl group (-CH₂Cl) and a terminal double bond (-C=CH₂) within its structure. This compound belongs to the family of alkenes, characterized by one or more carbon-carbon double bonds, and is modified by the presence of a chlorine atom, which imparts unique reactivity.
2. Structural Characteristics
The molecular structure of 4-(Chloromethyl)-4-methylhex-1-ene can be described as follows:
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Molecular Formula: C8H15Cl
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Functional Groups:
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A terminal alkene (-C=CH₂).
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A chloromethyl group (-CH₂Cl).
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A methyl group (-CH₃) attached to the fourth carbon.
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Structural Representation:
textCH3 | CH2=CH-CH2-C-CH2Cl | CH3
This compound exhibits asymmetry due to the branching and substitution pattern, which affects its physical and chemical properties.
4. Synthesis
The synthesis of 4-(Chloromethyl)-4-methylhex-1-ene typically involves halogenation reactions or functional group transformations. A common pathway includes:
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Allylic Chlorination:
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Starting with 4-methylhex-1-ene, allylic chlorination using chlorine gas or N-chlorosuccinimide (NCS) in the presence of light or heat can introduce a chloromethyl group at the allylic position.
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Grignard Reactions (Optional):
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If required, precursor compounds can be modified using Grignard reagents to achieve selective substitution at desired positions.
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5. Chemical Reactivity
The compound's reactivity is influenced by its functional groups:
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Alkene Reactivity:
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The double bond can undergo electrophilic addition reactions, such as hydrohalogenation or epoxidation.
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Polymerization reactions are also possible under appropriate conditions.
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Chloromethyl Group Reactivity:
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The chloromethyl group is prone to nucleophilic substitution (SN2 or SN1 mechanisms), allowing for the introduction of various nucleophiles (e.g., amines, alcohols).
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Combination Reactions:
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The dual functionality enables tandem reactions, such as cyclization or multi-step synthesis for more complex molecules.
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6. Applications
Although specific uses of 4-(Chloromethyl)-4-methylhex-1-ene are not well-documented, compounds with similar structures are utilized in:
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Organic Synthesis:
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As intermediates for producing pharmaceuticals, agrochemicals, or polymers.
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Material Science:
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In the preparation of specialty resins or coatings due to the reactivity of both alkene and chloromethyl groups.
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Chemical Research:
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As a model compound for studying reaction mechanisms involving alkenes and halides.
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7. Safety and Handling
Due to the presence of a reactive chlorinated group and an alkene, precautions must be taken:
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Toxicity: Likely irritant to skin and mucous membranes; handle with gloves and protective eyewear.
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Flammability: The alkene moiety may render it flammable; avoid open flames.
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Storage: Store in tightly sealed containers away from heat and moisture.
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